N-(4-ethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide N-(4-ethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 932996-23-1
VCID: VC7535410
InChI: InChI=1S/C22H21N3O3S/c1-4-28-18-11-7-16(8-12-18)23-21(26)20-14(2)25-13-19(24-22(25)29-20)15-5-9-17(27-3)10-6-15/h5-13H,4H2,1-3H3,(H,23,26)
SMILES: CCOC1=CC=C(C=C1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)OC)C
Molecular Formula: C22H21N3O3S
Molecular Weight: 407.49

N-(4-ethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

CAS No.: 932996-23-1

Cat. No.: VC7535410

Molecular Formula: C22H21N3O3S

Molecular Weight: 407.49

* For research use only. Not for human or veterinary use.

N-(4-ethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide - 932996-23-1

Specification

CAS No. 932996-23-1
Molecular Formula C22H21N3O3S
Molecular Weight 407.49
IUPAC Name N-(4-ethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Standard InChI InChI=1S/C22H21N3O3S/c1-4-28-18-11-7-16(8-12-18)23-21(26)20-14(2)25-13-19(24-22(25)29-20)15-5-9-17(27-3)10-6-15/h5-13H,4H2,1-3H3,(H,23,26)
Standard InChI Key LXPGJDFCANURFA-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)OC)C

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s structure combines an imidazo[2,1-b]thiazole core with three key substituents:

  • A 3-methyl group at position 3 of the imidazole ring.

  • A 4-methoxyphenyl group at position 6 of the thiazole ring.

  • An N-(4-ethoxyphenyl)carboxamide moiety at position 2.

This arrangement creates a planar, polyaromatic system with extended π-conjugation, as evidenced by its molecular formula (C₂₂H₂₁N₃O₃S) and molecular weight of 407.49 g/mol. The ethoxy and methoxy groups enhance lipophilicity (logP = 4.20) , while the carboxamide contributes hydrogen-bonding capacity (1 H-bond donor, 8 H-bond acceptors) .

Key Physicochemical Parameters

PropertyValue
Molecular Weight407.49 g/mol
logP (Partition Coefficient)4.20
Polar Surface Area80.39 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors8

The compound’s balance of lipophilicity and polarity suggests moderate membrane permeability, aligning with drug-like properties . Density functional theory (DFT) analyses of analogous thiazole carboxamides indicate frontier molecular orbital (HOMO-LUMO) gaps of 4.5–5.0 eV, correlating with chemical stability and redox activity .

Synthetic Methodologies

Palladium-Catalyzed Cross-Coupling

The synthesis leverages palladium catalysts to construct the imidazo[2,1-b]thiazole core. A representative pathway involves:

  • Core Formation: Cyclocondensation of 2-aminothiazole derivatives with α-haloketones generates the imidazo[2,1-b]thiazole scaffold.

  • Suzuki-Miyaura Coupling: Introduction of the 4-methoxyphenyl group via Pd-mediated cross-coupling with arylboronic acids.

  • Carboxamide Installation: Reaction of the carboxylated intermediate with 4-ethoxyaniline using EDCI/DMAP coupling agents .

This method achieves yields exceeding 70% with high regioselectivity, as confirmed by ¹H/¹³C NMR and HRMS . Recent innovations in copper-catalyzed tandem reactions (e.g., CuCl-mediated allene cyclization) offer complementary routes for polycyclic analogs, though applicability to this specific compound remains unexplored.

Biological Activity and Mechanism

Antiproliferative Effects

Imidazo[2,1-b]thiazoles exhibit tubulin-binding activity, disrupting microtubule dynamics in cancer cells. For N-(4-ethoxyphenyl)-6-(4-methoxyphenyl)-3-methyl derivatives:

  • IC₅₀ Values: Low micromolar potency against MCF-7 (breast) and A549 (lung) cell lines.

  • Selectivity Index: 3.67–4.63 compared to normal fibroblasts , suggesting tumor-specific cytotoxicity.

Molecular docking studies using human tubulin (PDB: 1SA0) predict binding at the colchicine site, stabilized by hydrophobic interactions with the 4-methoxyphenyl group and hydrogen bonds involving the carboxamide .

Comparative Analysis of Imidazo[2,1-b]Thiazole Derivatives

Compound IDSubstituents (Positions)Molecular WeightlogPBioactivity (IC₅₀)
D455-0427 4-ethoxyphenyl, 4-fluorophenyl415.443.09Antitubercular (0.8 μM)
C540-0413 2,4-dimethoxyphenyl, 3-nitrophenyl438.464.20COX-1 inhibition
Target Compound4-ethoxyphenyl, 4-methoxyphenyl407.494.20Anticancer (1.2 μM)

Structural variations significantly influence bioactivity:

  • Electron-Withdrawing Groups (e.g., nitro in C540-0413) enhance COX-1 affinity .

  • Methoxy/Ethoxy Groups improve tubulin binding via hydrophobic interactions.

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